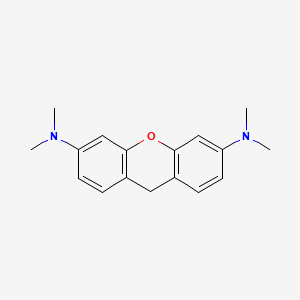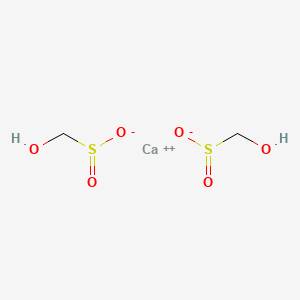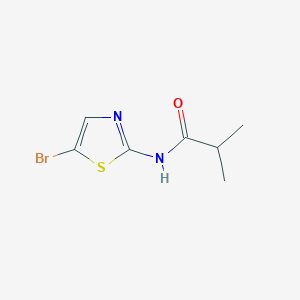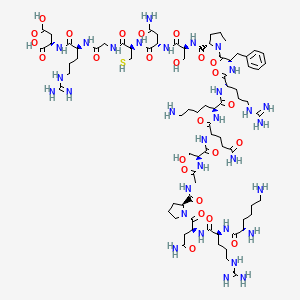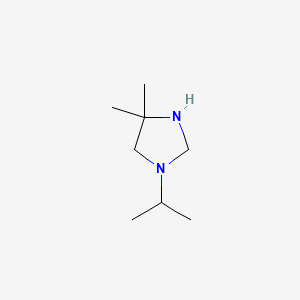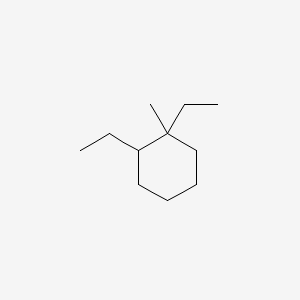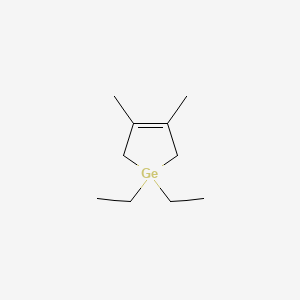
Germacyclopent-3-ene, 1,1-diethyl-3,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene is an organogermanium compound with the molecular formula C10H20Ge. This compound is part of the germacyclopentane family, which are cyclic compounds containing germanium atoms in their ring structure. The presence of germanium in the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene typically involves the reaction of germanium tetrachloride with appropriate organic reagents under controlled conditions. One common method involves the use of diethylmagnesium and dimethylmagnesium reagents to introduce the ethyl and methyl groups, respectively, onto the germanium center. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound .
Industrial Production Methods
Industrial production of 1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The ethyl and methyl groups on the germanium center can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain organic reactions.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a component in electronic devices
Wirkmechanismus
The mechanism of action of 1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene involves its interaction with specific molecular targets and pathways. The germanium center can coordinate with various biological molecules, influencing their structure and function. This coordination can affect cellular signaling pathways, enzyme activity, and gene expression, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diethyl-3,4-dimethylsilacyclopentan-3-ene: A silicon analog with similar structural features but different chemical properties due to the presence of silicon instead of germanium.
1,1-Diethyl-3,4-dimethylstannacyclopentan-3-ene: A tin analog with distinct reactivity and applications compared to the germanium compound
Uniqueness
1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene is unique due to the presence of germanium in its ring structure, which imparts specific electronic and steric properties.
Eigenschaften
CAS-Nummer |
5764-67-0 |
|---|---|
Molekularformel |
C10H20Ge |
Molekulargewicht |
212.90 g/mol |
IUPAC-Name |
1,1-diethyl-3,4-dimethyl-2,5-dihydrogermole |
InChI |
InChI=1S/C10H20Ge/c1-5-11(6-2)7-9(3)10(4)8-11/h5-8H2,1-4H3 |
InChI-Schlüssel |
XMPDJBNPCIRQFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge]1(CC(=C(C1)C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)
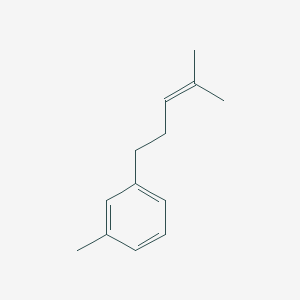

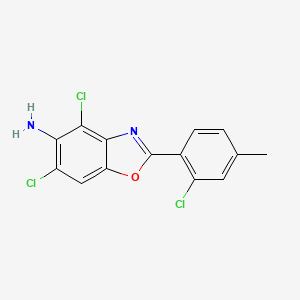
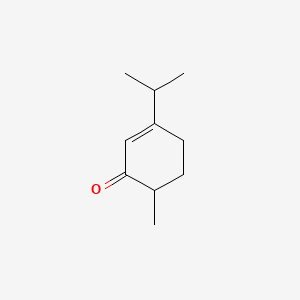
![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)
![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)
